GR 46611

Übersicht

Beschreibung

GR 46611 ist ein selektiver Agonist für die 5-Hydroxytryptamin-1B- und 5-Hydroxytryptamin-1D-Rezeptoren. Es wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, um seine Auswirkungen auf verschiedene neurologische Erkrankungen zu untersuchen, darunter Epilepsie und Blasenhyperaktivität . Die Verbindung hat sich als vielversprechend erwiesen, um vor Anfällen zu schützen und die Überlebensraten in Tiermodellen des Dravet-Syndroms zu verbessern .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Indol-Grundstruktur. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Indol-Kerns: Der Indol-Kern wird durch eine Fischer-Indol-Synthese-Reaktion synthetisiert, bei der Phenylhydrazin mit einem Aldehyd oder Keton umgesetzt wird.

Substitutionsreaktionen: Der Indol-Kern unterliegt verschiedenen Substitutionsreaktionen, um die Dimethylaminoethyl- und Methoxybenzyl-Gruppen einzuführen.

Endgültige Kupplung: Der letzte Schritt umfasst die Kupplung des substituierten Indols mit einem Acrylamid-Derivat, um this compound zu bilden.

Wissenschaftliche Forschungsanwendungen

GR 46611 has a wide range of scientific research applications, including:

Neurological Research: It is used to study the effects of 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptor activation on neurological conditions such as epilepsy and anxiety.

Epilepsy Research: This compound has shown potential in protecting against seizures and improving survival rates in animal models of Dravet syndrome.

Bladder Hyperactivity: The compound is used to study its effects on bladder hyperactivity and has shown potential in increasing bladder capacity and residual volume in animal models.

Cancer Research: This compound has been studied for its effects on cell proliferation, particularly in human T lymphoblastic leukemia cells.

Wirkmechanismus

Target of Action

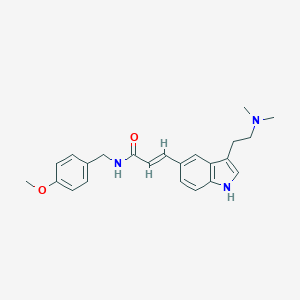

GR 46611, also known as “3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide”, is a potent and selective agonist for the 5-HT1D receptor . The 5-HT1D receptor is a G protein-linked receptor that activates an intracellular messenger cascade to produce an inhibitory response by decreasing cellular levels of cAMP .

Mode of Action

As a 5-HT1D receptor agonist, this compound interacts with its target by binding to the receptor, which triggers a series of biochemical reactions. This interaction results in the activation of the receptor, leading to a decrease in cellular levels of cAMP . This decrease in cAMP levels produces an inhibitory response in the cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonin (5-HT) signaling pathway. By acting as an agonist at the 5-HT1D receptor, this compound can influence various physiological processes, including locomotion, anxiety, and vasoconstriction in the brain .

Result of Action

This compound has been shown to have several effects at the molecular and cellular level. For instance, it has been found to protect Dravet syndrome mice from seizures and early death . Additionally, this compound has been shown to induce human T lymphoblastic leukemia cell proliferation by 37.0% .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s efficacy in improving survival in Dravet syndrome mice and inducing cell proliferation may vary depending on the specific conditions of the experimental environment . .

Vorbereitungsmethoden

The synthesis of GR 46611 involves several steps, starting with the preparation of the core indole structure. The synthetic route typically includes the following steps:

Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Substitution Reactions: The indole core undergoes various substitution reactions to introduce the dimethylaminoethyl and methoxybenzyl groups.

Final Coupling: The final step involves coupling the substituted indole with an acrylamide derivative to form this compound.

Analyse Chemischer Reaktionen

GR 46611 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden, abhängig von den verwendeten Reagenzien und Bedingungen.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Indol-Kern zu modifizieren.

Substitution: This compound kann Substitutionsreaktionen eingehen, um verschiedene Substituenten am Indolring einzuführen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Halogenierungsmittel für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Neurologische Forschung: Es wird verwendet, um die Auswirkungen der Aktivierung von 5-Hydroxytryptamin-1B- und 5-Hydroxytryptamin-1D-Rezeptoren auf neurologische Erkrankungen wie Epilepsie und Angstzustände zu untersuchen.

Epilepsieforschung: This compound hat sich als vielversprechend erwiesen, um vor Anfällen zu schützen und die Überlebensraten in Tiermodellen des Dravet-Syndroms zu verbessern.

Blasenhyperaktivität: Die Verbindung wird verwendet, um ihre Auswirkungen auf Blasenhyperaktivität zu untersuchen und hat sich in Tiermodellen als vielversprechend erwiesen, um die Blasenkapazität und das Restvolumen zu erhöhen.

Krebsforschung: This compound wurde auf seine Auswirkungen auf die Zellproliferation untersucht, insbesondere in menschlichen T-Lymphoblasten-Leukämiezellen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch die selektive Aktivierung der 5-Hydroxytryptamin-1B- und 5-Hydroxytryptamin-1D-Rezeptoren. Diese Rezeptoren sind G-Protein-gekoppelte Rezeptoren, die intrazelluläre Signalwege aktivieren und zu einer Abnahme der zyklischen Adenosinmonophosphatspiegel führen. Dies führt zu einer inhibitorischen Reaktion, die verschiedene physiologische Prozesse wie Vasokonstriktion, Lokomotion und Angst beeinflusst . Die Verbindung hat potente Anti-Anfallseffekte gezeigt und kann die Schwelle für durch Hyperthermie induzierte Anfälle erhöhen .

Vergleich Mit ähnlichen Verbindungen

GR 46611 ist einzigartig in seiner Selektivität für die 5-Hydroxytryptamin-1B- und 5-Hydroxytryptamin-1D-Rezeptoren. Ähnliche Verbindungen umfassen:

CP-93129: Ein selektiver 5-Hydroxytryptamin-1B-Rezeptoragonist.

Sumatriptan: Ein selektiver 5-Hydroxytryptamin-1B- und 5-Hydroxytryptamin-1D-Rezeptoragonist, der zur Behandlung von Migräne eingesetzt wird.

Die Einzigartigkeit von this compound liegt in seinen potenten Anti-Anfallseffekten und seiner Fähigkeit, die Überlebensraten in Tiermodellen des Dravet-Syndroms zu verbessern, was es zu einer wertvollen Verbindung für die Epilepsieforschung macht .

Biologische Aktivität

3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide, often referred to by its chemical structure, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C28H33N7O2

- Molecular Weight : 499.61 g/mol

- CAS Number : 1421373-65-0

The compound exhibits a diverse range of biological activities, primarily attributed to its indole structure, which is known for its role in various biochemical pathways. The dimethylaminoethyl group enhances its interaction with biological targets, potentially increasing its bioavailability and efficacy.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- Studies have demonstrated that derivatives of indole compounds possess significant antibacterial properties. For instance, compounds similar to 3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide have shown effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM against various strains including E. coli and S. aureus .

- Anticancer Properties :

-

Neuroprotective Effects :

- Preliminary research suggests that the compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases. Mechanistic studies are ongoing to elucidate these effects further.

Case Studies and Research Findings

Synthesis and Derivatives

The synthesis of 3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide involves several steps, typically starting from commercially available indole derivatives and employing techniques such as palladium-catalyzed reactions for functionalization. Variants of this compound have been synthesized to enhance specific biological activities or reduce toxicity.

Eigenschaften

IUPAC Name |

3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-26(2)13-12-19-16-24-22-10-6-17(14-21(19)22)7-11-23(27)25-15-18-4-8-20(28-3)9-5-18/h4-11,14,16,24H,12-13,15H2,1-3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVZWEWTNUDWNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)C=CC(=O)NCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017154 | |

| Record name | 3-[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]-N-[(4-methoxyphenyl)methyl]-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185259-85-2 | |

| Record name | 3-[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]-N-[(4-methoxyphenyl)methyl]-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does GR46611 interact with its target and what are the downstream effects?

A: GR46611 primarily acts as an agonist at serotonin (5-HT) receptors, specifically showing high affinity for the 5-HT1B and 5-HT1D subtypes [, , , , ]. While it also displays affinity for the 5-HT1A receptor, its activity at this subtype is less pronounced in vivo, particularly in rats []. By activating these receptors, GR46611 can elicit various physiological responses depending on the receptor subtype and its location. For instance, GR46611 induces hypothermia in guinea pigs, likely mediated through central 5-HT1D receptor activation []. Additionally, it demonstrates antinociceptive effects in rats, reducing formalin-induced pain behaviors, possibly by acting on peripheral 5-HT1B/D receptors []. In a Dravet syndrome mouse model, GR46611 protects against hyperthermia-induced seizures and improves survival, suggesting a potential therapeutic role for 5-HT1D receptor agonists in this condition [].

Q2: What are the structural characteristics of GR46611?

A2: While the provided research excerpts don't explicitly mention molecular weight or spectroscopic data, the full chemical name of GR46611 is 3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide. This information allows for the derivation of its molecular formula (C23H27N3O2) and calculation of its molecular weight (377.48 g/mol).

Q3: Are there any known differences in GR46611's efficacy between species?

A: Studies show some variations in GR46611's effects across different species. For instance, while GR46611 induces hypothermia in guinea pigs [, ], it doesn't elicit this response in rats despite binding to 5-HT1D receptors []. This discrepancy highlights the importance of considering species-specific differences in receptor pharmacology and physiology when interpreting research findings and translating them to potential clinical applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.